molecular formula C14H16N2O3S2 B2390949 (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164458-64-3

(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2390949
CAS No.: 1164458-64-3
M. Wt: 324.41
InChI Key: DJKDHXHEHWWVKJ-PFONDFGASA-N
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Description

(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is an organic compound that belongs to the class of thiazoles This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety substituted with an ethyl group and a methoxy group, along with an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy groups are introduced through alkylation reactions. For instance, the benzo[d]thiazole intermediate can be reacted with ethyl iodide and sodium methoxide to introduce the ethyl and methoxy substituents.

    Formation of the Ylidene Group: The ylidene group is introduced by reacting the substituted benzo[d]thiazole with an appropriate aldehyde or ketone in the presence of a base.

    Formation of the Ethanethioate Group: The final step involves the introduction of the ethanethioate group. This can be achieved by reacting the intermediate with ethanethiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether and amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its thiazole core and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: This compound shares the benzo[d]thiazole core but lacks the ethyl and ethanethioate groups.

    6-Methoxy-2(3H)-benzothiazolone: Similar in structure but with different functional groups.

Uniqueness

(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

S-[2-[(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-16-11-6-5-10(19-3)7-12(11)21-14(16)15-13(18)8-20-9(2)17/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDHXHEHWWVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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